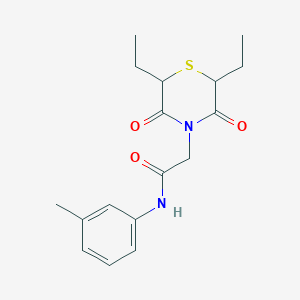
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide is a member of the thiomorpholine class of compounds, characterized by its unique structural features that suggest potential biological activity. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.46 g/mol
- IUPAC Name : this compound
The compound's structure includes a thiomorpholine ring and an acetamide moiety, both of which are associated with various biological activities. The presence of the aromatic ring enhances its potential for interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiomorpholine compounds possess antimicrobial properties. For instance, disk diffusion assays have shown effectiveness against various bacterial strains such as E. coli and S. aureus .
- Analgesic and Anti-inflammatory Properties : Some related compounds have been studied for their analgesic effects and ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways .
- Anticancer Potential : The dioxothiomorpholine structure may contribute to anticancer activity through mechanisms involving apoptosis induction in cancer cells .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
- Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins involved in pain signaling and immune response.
Case Studies and Research Findings
科学研究应用
Chemical Properties and Structure
The compound features a unique structure that includes a thiomorpholine ring and an acetamide group. Its molecular formula is C17H23N3O3S, with a molecular weight of approximately 357.45 g/mol. The presence of both the thiomorpholine and aromatic components suggests potential interactions with biological targets, making it a candidate for further research in drug development.
Anticancer Activity
Research has indicated that compounds similar to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT-116 | 56.4% |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment by targeting specific pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits efficacy against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, suggesting potential applications in developing new antimicrobial therapies.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiomorpholine Derivative : The initial step involves synthesizing the thiomorpholine ring.
- Acetylation : The acetamide group is introduced through acetylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are crucial for confirming the compound's structure and purity.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Efficacy : A study demonstrated that a derivative with a similar structure showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as a targeted therapy.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus, finding significant inhibitory effects.
属性
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-13-16(21)19(17(22)14(5-2)23-13)10-15(20)18-12-8-6-7-11(3)9-12/h6-9,13-14H,4-5,10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUGGPGWKOPBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













